4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an indole moiety, and a pyridyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the pyridyl group through a coupling reaction. The fluorobenzoyl group is then introduced via an acylation reaction, and the hydroxy group is added through a hydroxylation step. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions, thereby reducing the cost and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its ability to interact with specific enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound for the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(4-METHYLBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(4-NITROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in the presence of the fluorobenzoyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds with different substituents on the benzoyl group.
Properties
Molecular Formula |
C26H20FN3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20FN3O3/c27-18-10-8-16(9-11-18)24(31)22-23(21-7-3-4-13-28-21)30(26(33)25(22)32)14-12-17-15-29-20-6-2-1-5-19(17)20/h1-11,13,15,23,29,31H,12,14H2/b24-22- |
InChI Key |
HOFQMXJJCOIXHI-GYHWCHFESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C3=O)C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=CC=N5 |
Origin of Product |
United States |
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